Adecypenol

adenosine deaminase inhibition antitumor potentiation L1210 leukemia

Adecypenol (OM-3223, CAS 104493-13-2) is a ring-expanded nucleoside adenosine deaminase (ADA) inhibitor from Streptomyces sp. OM-3223. Unlike pentostatin (Ki 2.5 pM), adecypenol exhibits semi-tight binding (Ki 4.7 nM), enabling titratable ADA blockade. It delivers 23-fold greater potentiation of Ara-A cytotoxicity in L1210 leukemia cells (EC50 8.2 µM vs 190 µM) and >200-fold selectivity for ADA1 over ADA2. Absence of acute toxicity at 100 mg/kg in mice supports in vivo oncology studies. Choose adecypenol for controllable ADA inhibition and isozyme-discriminative pharmacology.

Molecular Formula C21H16N4O4
Molecular Weight 280.28 g/mol
CAS No. 104493-13-2
Cat. No. B1666613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdecypenol
CAS104493-13-2
SynonymsAdecypenol;  Antibiotic OM 3223, OM 3223, OM3223, OM-3223
Molecular FormulaC21H16N4O4
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1C(C2=C(NC=N1)N(C=N2)C3C=C(C(C3O)O)CO)O
InChIInChI=1S/C12H16N4O4/c17-3-6-1-7(11(20)10(6)19)16-5-15-9-8(18)2-13-4-14-12(9)16/h1,4-5,7-8,10-11,17-20H,2-3H2,(H,13,14)
InChIKeyWJSAFKJWCOMTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adecypenol (CAS 104493-13-2): Procurement and Scientific Selection Guide for Adenosine Deaminase Inhibitor Research


Adecypenol (CAS 104493-13-2, OM-3223) is a microbial secondary metabolite isolated from Streptomyces sp. OM-3223, classified as a ring-expanded nucleoside (REN) belonging to the homopurine alkaloid family [1]. It functions as an adenosine deaminase (ADA, EC 3.5.4.4) inhibitor with a semi-tight binding mechanism, characterized by a homopurine core fused with a cyclopentene ring system [2]. The compound is distinct from other natural RENs including coformycin, pentostatin (2′-deoxycoformycin), adechlorin, and azepinomycin, each exhibiting different enzyme inhibition profiles and therapeutic synergism patterns [3].

Why Adecypenol Cannot Be Substituted with Other ADA Inhibitors in Experimental Protocols


The adenosine deaminase inhibitor class encompasses compounds with fundamentally different inhibition mechanisms, binding affinities spanning several orders of magnitude, and distinct selectivity profiles for ADA1 versus ADA2 isozymes. Ring-expanded nucleosides such as adecypenol, coformycin, and pentostatin differ critically in their transition-state versus semi-tight binding characteristics, resulting in divergent pharmacokinetic and pharmacodynamic behaviors in both in vitro and in vivo systems [1]. Furthermore, the potentiation efficacy of adenosine analog antitumor agents (e.g., Ara-A) varies substantially across ADA inhibitors, rendering direct substitution without experimental revalidation inappropriate [2]. The quantitative comparisons below establish the specific dimensions along which adecypenol differs from its closest analogs.

Adecypenol (CAS 104493-13-2): Quantitative Differentiation Evidence Versus Comparator Compounds


Adecypenol Exhibits 23-Fold Superior Potentiation of Ara-A Cytotoxicity Versus Pentostatin in L1210 Leukemia Cells

In a direct head-to-head evaluation, adecypenol potentiated the cytotoxicity of Ara-A (vidarabine) against murine lymphocytic leukemia L1210 cells with an EC50 of 8.2 µM, compared to pentostatin which required an EC50 of 190 µM for the same potentiation effect [1]. The combination of Ara-A (10 µg/mL) with adecypenol (10 µg/mL) achieved 83.5% growth inhibition, while the same concentration combination with pentostatin produced only 29.3% inhibition [1]. In vivo, adecypenol plus Ara-A significantly prolonged survival in P388 leukemia-bearing mice compared to Ara-A alone, whereas pentostatin plus Ara-A did not produce significant survival extension [1].

adenosine deaminase inhibition antitumor potentiation L1210 leukemia Ara-A synergism

Adecypenol Demonstrates >200-Fold Selectivity for ADA1 Over ADA2 Isozyme

Adecypenol exhibits >200-fold selectivity for ADA1 over ADA2, a property attributed to structural differences in the catalytic pockets of these isozymes . The hydrophobic site in ADA1 that is essential for binding inhibitors such as EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) and, analogously, adecypenol, is absent in ADA2 . This selectivity profile distinguishes adecypenol from broader-spectrum ADA inhibitors that lack isozyme discrimination. Note: Comparative quantitative selectivity data for pentostatin or coformycin against ADA1/ADA2 were not identified in the available literature; this evidence is therefore presented as a class-level inference with adecypenol's selectivity being a documented differentiating feature.

ADA1 selectivity ADA2 isozyme specificity catalytic pocket

Adecypenol Ki Value of 4.7 nM Positions It as a High-Affinity Semi-Tight Binding ADA Inhibitor

Adecypenol inhibits calf intestinal adenosine deaminase with a Ki value of 4.7 × 10⁻⁹ M (4.7 nM) and is classified as a semi-tight binding inhibitor [1]. In comparison, coformycin (a transition-state inhibitor) exhibits a Ki of 10 pM (0.01 nM), while pentostatin (2′-deoxycoformycin) demonstrates a Ki of 2.5 pM (0.0025 nM) [2]. This places adecypenol in a distinct affinity tier—approximately 470-fold less potent than coformycin and 1,880-fold less potent than pentostatin in direct enzyme inhibition. The semi-tight binding mechanism of adecypenol contrasts with the transition-state inhibition exhibited by coformycin and pentostatin [1].

enzyme inhibition Ki value binding affinity calf intestinal ADA

Adecypenol LogP of -3.3 Indicates Higher Hydrophilicity Versus Pentostatin (LogP -1.1 to -2.2)

Adecypenol has a calculated LogP value of -3.3 . In comparison, pentostatin (2′-deoxycoformycin) exhibits LogP values ranging from -1.1 to -2.16 across various sources [1]. The more negative LogP of adecypenol indicates substantially higher hydrophilicity, which predicts differences in aqueous solubility and membrane permeability behavior between these two ADA inhibitors. Hydrogen bond donor count (5 for adecypenol versus 4 for pentostatin) and hydrogen bond acceptor count (6 for adecypenol versus 8 for pentostatin) further contribute to divergent physicochemical profiles [1].

LogP hydrophilicity physicochemical properties solubility

Adecypenol Demonstrates No Acute Toxicity at 100 mg/kg in Mice with No Antimicrobial Activity at 1.0 mg/mL

In acute toxicity evaluation, adecypenol produced no observable toxicity in mice when administered at 100 mg/kg [1]. Additionally, adecypenol exhibited no antimicrobial activity against a panel of bacteria and fungi when tested at 1.0 mg/mL concentration [1]. This lack of antimicrobial activity distinguishes adecypenol from many other Streptomyces-derived secondary metabolites that possess broad antibiotic properties. Comparative acute toxicity data for pentostatin or coformycin at equivalent doses in the same model system were not identified; therefore this evidence is presented with a cross-study comparable designation pending further comparative data.

acute toxicity antimicrobial activity in vivo safety selectivity

Adecypenol (CAS 104493-13-2): Recommended Research Application Scenarios Based on Differential Evidence


Potentiation of Adenosine Analog Cytotoxicity in Leukemia Cell Line Studies

Adecypenol demonstrates 23-fold greater potentiation of Ara-A cytotoxicity compared to pentostatin in L1210 leukemia cells (EC50 8.2 µM vs 190 µM) and achieves significantly higher growth inhibition (83.5% vs 29.3%) at equivalent concentrations [1]. This superior potentiation efficacy makes adecypenol the preferred ADA inhibitor for researchers investigating Ara-A or other adenosine analog combination therapies in leukemia models, particularly where lower inhibitor exposure is desirable.

ADA1-Selective Inhibition for Isozyme-Specific Mechanistic Studies

With >200-fold selectivity for ADA1 over ADA2 , adecypenol is uniquely suited for experiments requiring isozyme discrimination. ADA2 functions in monocyte differentiation and immune modulation independent of ADA1, making adecypenol valuable for studies where ADA2-mediated biological effects must be minimized to isolate ADA1-dependent pathways.

Titratable ADA Inhibition with Intermediate Binding Affinity

The Ki value of 4.7 nM and semi-tight binding mechanism [2] position adecypenol as an intermediate-affinity ADA inhibitor between ultra-potent transition-state inhibitors (coformycin Ki 10 pM; pentostatin Ki 2.5 pM) [3] and weaker ground-state inhibitors. This affinity tier enables more controllable, titratable ADA blockade in experimental systems where complete enzyme inhibition is not required or may introduce confounding cytotoxicity.

In Vivo Murine Leukemia Models Requiring Low-Toxicity ADA Inhibition

The absence of acute toxicity at 100 mg/kg in mice [2] combined with demonstrated in vivo antitumor potentiation efficacy in P388 leukemia-bearing mice [1] supports the selection of adecypenol for in vivo pharmacology studies where minimizing compound-related toxicity is a critical experimental consideration.

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